1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol

Lipophilicity Solubility Drug-likeness

Traditional tetraazafluorene SAR probes often suffer from poor aqueous solubility, leading to DMSO precipitation and non-specific binding artifacts in biochemical assays. This compound (LogP 1.37) directly solves this challenge. - 6x higher predicted hydrophilicity vs. unsubstituted parent (LogP 2.17) minimizes assay interference. - Free thiol at position 2 enables covalent warhead studies or disulfide-linked conjugate synthesis under mild aqueous conditions. - N-1 tetrahydrofuranyl substituent introduces critical electronic/steric effects absent in alkyl/aryl analogs, enabling definitive SAR interrogation.

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
CAS No. 851169-13-6
Cat. No. B12124896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol
CAS851169-13-6
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C3=C(C4=CC=CC=C4N3)N=NC2=S
InChIInChI=1S/C14H14N4OS/c20-14-17-16-12-10-5-1-2-6-11(10)15-13(12)18(14)8-9-4-3-7-19-9/h1-2,5-6,9,15H,3-4,7-8H2
InChIKeyWECBHQVZUSJOON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Scaffold Context


1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol (CAS 851169-13-6), also named 4-(oxolan-2-ylmethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, is a heterocyclic small molecule (C14H14N4OS, MW 286.35) featuring a tetraazafluorene (triazinoindole) core bearing a reactive thiol group at position 2 and a tetrahydrofuran-2-ylmethyl substituent at N-1 [1]. The compound belongs to the 1,3,4,9-tetraazafluorene family, a scaffold recognized for its tunable bioactivity profile, with prior reports demonstrating antimicrobial and anticancer activities in suitably substituted derivatives [2]. It is primarily supplied as a research-grade building block (95% purity) by Enamine LLC under catalog number EN300-06606 [1].

Why In-Class Analog Substitution Fails


The tetraazafluorene scaffold does not permit simple analog interchange because the N-1 substituent exerts a dominant influence on both physicochemical properties and biological activity. The unsubstituted parent (9H-1,3,4,9-tetraaza-fluorene-2-thiol, CAS 28668-95-3) exhibits a substantially higher computed LogP (1.71–2.17) compared to the tetrahydrofuran-2-ylmethyl derivative (LogP 1.37), which translates to a >6-fold difference in predicted lipophilicity [1]. In the broader 1,3,4,9-tetraazafluorene class, even minor N-substituent alterations have been shown to qualitatively shift antimicrobial potency profiles, confirming that the identity of the N-substituent is a critical determinant of functional performance [2]. Substituting the target compound with a less hydrophilic analog therefore risks altered solubility, modified target engagement kinetics, and divergent assay outcomes, undermining reproducibility in any procurement-defined experimental system.

Quantitative Differentiation Evidence


Lipophilicity Comparison with Unsubstituted Parent

The target compound, 1-(tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol, exhibits a computed LogP of 1.37 [1]. Its unsubstituted parent, 9H-1,3,4,9-tetraaza-fluorene-2-thiol (CAS 28668-95-3), registers a computed LogP of 2.17 under comparable prediction methodologies . The ΔLogP of –0.80 corresponds to an approximately 6.3-fold increase in predicted hydrophilicity for the tetrahydrofuran-2-ylmethyl derivative, attributable to the oxygen-containing saturated heterocyclic substituent.

Lipophilicity Solubility Drug-likeness

Antimicrobial Activity and N-Substituent Sensitivity

Pavlov et al. (1998) demonstrated that 6-substituted 2-(5-nitro-2-furyl)-1,3,4,9-tetraazafluorenes display differential antimicrobial activity dependent on the nature of the C-6 substituent, with MIC values spanning a range of concentrations against Gram-positive and Gram-negative bacterial strains [1]. Although the study did not include the tetrahydrofuran-2-ylmethyl N-1 substituent variant, the data establish that the tetraazafluorene scaffold is exquisitely sensitive to peripheral chemical modifications, precluding the extrapolation of activity from one analog to another. The quantitative magnitude of activity shifts observed in this class supports the expectation that the target compound's unique N-1 substituent will confer a distinct, non-interchangeable bioactivity profile.

Antimicrobial Structure-Activity Relationship Tetraazafluorene

Purity Specification and Vendor Traceability

The compound is supplied at a specified purity of 95% (HPLC) via Enamine LLC (catalog EN300-06606) [1]. While many research-grade heterocyclic building blocks are offered at ≥95% purity, the explicit declaration of a single, traceable vendor lot specification reduces ambiguity in procurement. In contrast, less-characterized in-class analogs sourced from uncertified suppliers may exhibit batch-to-batch variability that introduces unaccounted confounding factors into biological or chemical profiling experiments.

Purity Quality control Procurement

Application Scenarios with Quantifiable Advantages


Aqueous-Favorable Biochemical Screening

With a computed LogP of 1.37—substantially lower than the unsubstituted parent (LogP 2.17) [1]—this compound is better suited for biochemical or cell-based screening assays where aqueous solubility and reduced non-specific binding are critical. The ~6-fold increase in predicted hydrophilicity can reduce DMSO stock precipitation issues and minimize compound loss to plastic surfaces, directly improving assay signal-to-noise ratios and dose-response curve fidelity.

SAR Exploration of N-1 Substituent Effects

Given the established sensitivity of the tetraazafluorene scaffold to peripheral substituents [2], this compound serves as a unique SAR probe to interrogate the electronic and steric contributions of an oxygen-containing saturated heterocyclic N-1 substituent. Comparison with alkyl (methyl, ethyl) or aryl (phenyl, phenethyl) N-1 analogs can yield quantitative insights into substituent-driven shifts in bioactivity, solubility, and metabolic stability.

Thiol-Reactive Probe for Covalent Targeting

The presence of a free thiol group at the 2-position of the tetraazafluorene core positions this compound as a potential covalent modifier or intermediate for disulfide-linked conjugate synthesis. The tetrahydrofuran-2-ylmethyl group enhances aqueous compatibility, which is advantageous for bioconjugation reactions performed under mild aqueous conditions, as opposed to more lipophilic analogs that may require higher organic co-solvent concentrations [1].

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